
5-Butyl-6-ethyl-3-methyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-6-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. This specific compound is characterized by its unique substituents at the 5, 6, and 3 positions, which may impart distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. Common synthetic routes may include:
Biginelli Reaction: A one-pot synthesis involving the condensation of an aldehyde, a β-keto ester, and urea.
Cyclization Reactions: Using substituted acetoacetates and guanidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include:
Catalysis: Using acid or base catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-6-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Substitution: Electrophilic or nucleophilic substitution at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Substitution Products: Halogenated or alkylated pyrimidines.
Aplicaciones Científicas De Investigación
5-Butyl-6-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with pyrimidine derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Butyl-6-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, affecting replication or transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-6-ethyl-3-phenylpyrimidine-2,4(1H,3H)-dione
- 5-Butyl-6-methyl-3-ethylpyrimidine-2,4(1H,3H)-dione
- 5-Ethyl-6-butyl-3-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
5-Butyl-6-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Propiedades
Número CAS |
91216-50-1 |
|---|---|
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
5-butyl-6-ethyl-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-4-6-7-8-9(5-2)12-11(15)13(3)10(8)14/h4-7H2,1-3H3,(H,12,15) |
Clave InChI |
UFUBUFQCWRNFNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(NC(=O)N(C1=O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


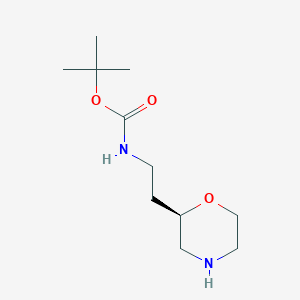
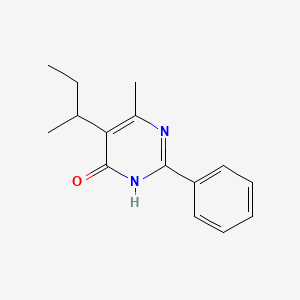


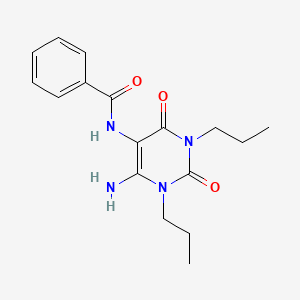
![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)

![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)

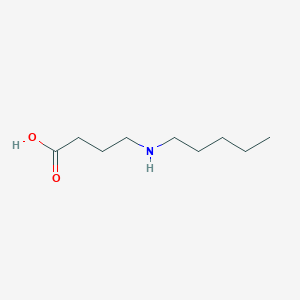
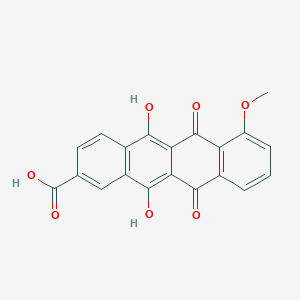
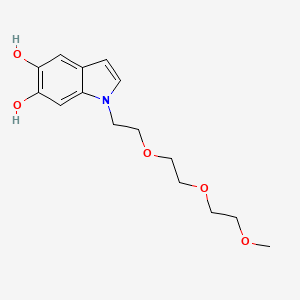
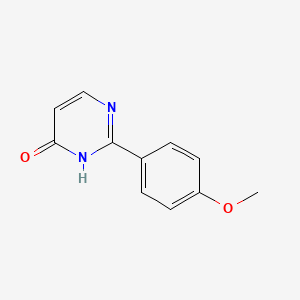
![N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B12925523.png)
